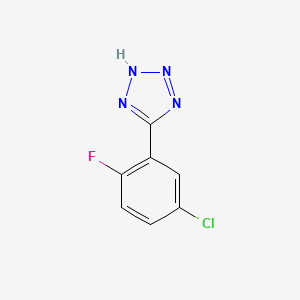![molecular formula C14H17NOS B8507373 2-(4-Methoxycyclohexyl)benzo[d]thiazole](/img/structure/B8507373.png)
2-(4-Methoxycyclohexyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Methoxycyclohexyl)benzo[d]thiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the 4-methoxy-cyclohexyl group adds unique chemical properties to this compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohexyl)benzo[d]thiazole typically involves the reaction of 4-methoxy-cyclohexylamine with 2-chlorobenzothiazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(4-Methoxycyclohexyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted benzothiazoles.
科学的研究の応用
2-(4-Methoxycyclohexyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(4-Methoxycyclohexyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxy-cyclohexyl)-1H-benzoimidazole
- 4-Methoxy-cyclohexylamine
- 4-Methylcyclohexanemethanol
Uniqueness
2-(4-Methoxycyclohexyl)benzo[d]thiazole is unique due to the presence of both the benzothiazole ring and the 4-methoxy-cyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows it to interact with different molecular targets compared to similar compounds, leading to potentially novel therapeutic effects.
特性
分子式 |
C14H17NOS |
|---|---|
分子量 |
247.36 g/mol |
IUPAC名 |
2-(4-methoxycyclohexyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H17NOS/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3 |
InChIキー |
FZRQAEBCBGKVSW-UHFFFAOYSA-N |
正規SMILES |
COC1CCC(CC1)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Acetyl-2-[4-(trifluoromethyl)phenyl]furan](/img/structure/B8507297.png)
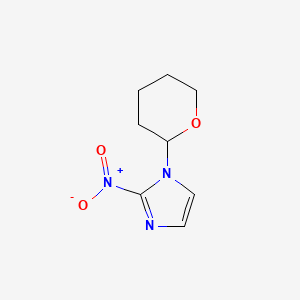
![4-[2-(4-Fluorophenyl)thiophen-3-yl]pyridine](/img/structure/B8507310.png)
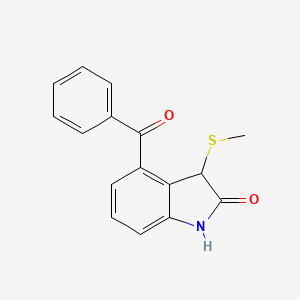
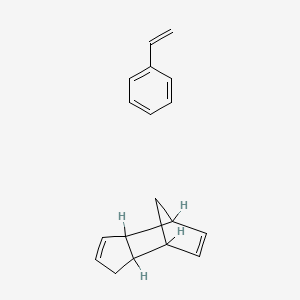
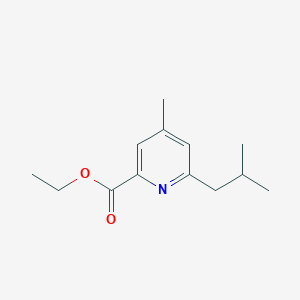
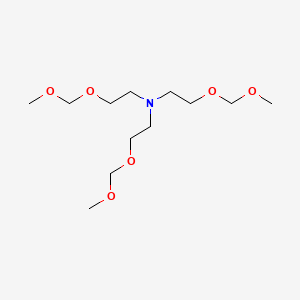
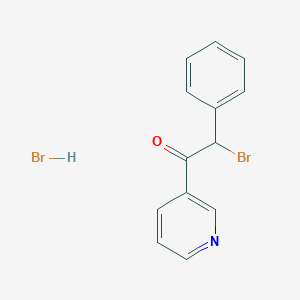
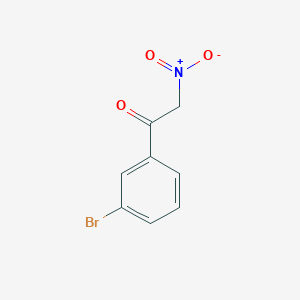
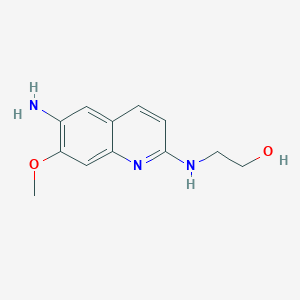
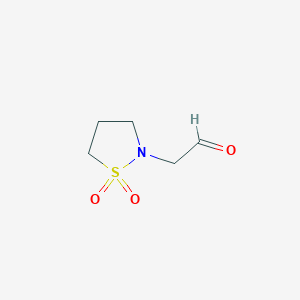
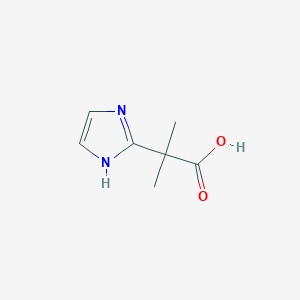
![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyridin-2-amine](/img/structure/B8507410.png)
